Thiomorpholine-4-carboximidamide hydroiodide is a chemical compound with the molecular formulaC5H12IN3S and a molecular weight of 273.14 . , which suggests it might be used in drug discovery or medicinal chemistry research.
As mentioned earlier, Thiomorpholine-4-carboximidamide Hydroiodide is a chemical compound with the molecular formula C5H12IN3S and a molecular weight of 273.14 . , which suggests it might be used in drug discovery or medicinal chemistry research.
Thiomorpholine-4-carboximidamide hydroiodide is a chemical compound characterized by its unique structure, which includes a thiomorpholine ring and a carboximidamide functional group. Its molecular formula is , and it has a molecular weight of approximately 227.19 g/mol. The compound features a thiomorpholine moiety, a six-membered ring containing sulfur, which contributes to its distinctive chemical properties and potential biological activities .
There is no documented information regarding the mechanism of action of TMCI-HI.
These reactions are essential for its use in organic synthesis and medicinal chemistry .
Thiomorpholine-4-carboximidamide hydroiodide exhibits notable biological activity, particularly in pharmacological contexts. Research indicates that it may possess:
The synthesis of thiomorpholine-4-carboximidamide hydroiodide typically involves multi-step organic reactions. Common methods include:
Thiomorpholine-4-carboximidamide hydroiodide has several applications in various fields:
Studies on the interactions of thiomorpholine-4-carboximidamide hydroiodide with biological systems are ongoing. Notable areas of research include:
Thiomorpholine-4-carboximidamide hydroiodide shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Morpholine-4-carboximidamide hydrochloride | Lacks sulfur; different biological activity | |
| Thiomorpholine-4-carboxamidine | Similar structure; different functional group | |
| N-Methylthiomorpholine-4-carboximidamide | Methyl substitution alters properties |
These compounds highlight the unique presence of sulfur in thiomorpholine-4-carboximidamide hydroiodide, which may contribute to its distinct reactivity and biological properties compared to others in its class .
Thiomorpholine-4-carboximidamide hydroiodide belongs to the broader family of thiomorpholine derivatives, which are characterized by the presence of the thiomorpholine ring as a core structural element [12] [19]. The thiomorpholine scaffold itself is a six-membered saturated heterocycle containing both nitrogen and sulfur atoms, distinguishing it from other heterocyclic systems through the unique electronic properties imparted by the sulfur heteroatom [7] [10].
Within the thiomorpholine derivative family, structural variations typically occur through substitution at the nitrogen atom or modification of the ring system itself [19]. The carboximidamide substitution at the 4-position (nitrogen atom) represents a specific functional group modification that introduces both nucleophilic and hydrogen bonding characteristics to the molecule [2] [20]. This substitution pattern is distinct from other common thiomorpholine derivatives such as thiomorpholine-4-carboxamidine or N-methylthiomorpholine-4-carboximidamide, which differ in their functional group arrangements or additional substitutions [2].
The hydroiodide salt formation represents another important structural relationship within thiomorpholine derivatives [2]. Salt formation commonly occurs in thiomorpholine compounds to enhance their physicochemical properties, particularly solubility and stability [8]. Alternative salt forms include hydrochloride salts, as exemplified by thiomorpholine-4-carboximidamide hydrochloride (CAS: 2052359-97-2), which shares the same organic cation but differs in the counteranion [4] [8].
Structural modifications within the thiomorpholine derivative family also include oxidation of the sulfur atom to form sulfoxide or sulfone derivatives [21]. These oxidation states significantly alter the electronic distribution and conformational preferences of the ring system, leading to distinct pharmacological and chemical properties [6] [21].
| Compound | Molecular Formula | Key Structural Feature | Ring Heteroatoms |
|---|---|---|---|
| Thiomorpholine-4-carboximidamide hydroiodide | C5H12IN3S | Thiomorpholine ring + carboximidamide + iodide salt | N, S |
| Thiomorpholine-4-carboximidamide (free base) | C5H11N3S | Thiomorpholine ring + carboximidamide | N, S |
| Thiomorpholine-4-carboxamidine | C5H11N3S | Similar structure; different functional group | N, S |
| N-Methylthiomorpholine-4-carboximidamide | C6H13N3S | Methyl substitution on nitrogen | N, S |
The structural characteristics of thiomorpholine-4-carboximidamide hydroiodide can be understood through comparison with related heterocyclic systems, particularly morpholine derivatives and other six-membered nitrogen-sulfur heterocycles [10] [12]. The most direct structural analog is morpholine-4-carboximidamide hydrochloride, which differs primarily in the replacement of the sulfur atom with oxygen [2] [10].
This sulfur-oxygen substitution profoundly affects the electronic properties and conformational behavior of the heterocyclic ring [12] [19]. Thiomorpholine derivatives generally exhibit increased lipophilicity compared to their morpholine counterparts due to the larger and less electronegative sulfur atom [6] [21]. The sulfur atom also serves as a potential site for metabolic oxidation, creating additional structural variants through biological transformation [6] [21].
Conformational analysis reveals that both thiomorpholine and morpholine rings preferentially adopt chair conformations, but the presence of sulfur in thiomorpholine results in slightly different bond lengths and angles [16] [17] [22]. The carbon-sulfur bonds in thiomorpholine (approximately 1.82 Å) are longer than the carbon-oxygen bonds in morpholine (approximately 1.43 Å), leading to a larger ring cavity and altered steric interactions [16] [17].
Within the broader context of six-membered heterocycles containing nitrogen and sulfur, thiomorpholine represents one member of the thiazine family [10] [14]. Other related heterocycles include various thiazine derivatives with different substitution patterns and oxidation states [10] [14]. The positioning of the heteroatoms in a 1,4-relationship distinguishes thiomorpholine from other thiazine isomers where nitrogen and sulfur occupy different relative positions [10].
The carboximidamide functional group provides another basis for structural comparison with related heterocyclic compounds [20] . This functional group is characterized by its planar geometry and ability to participate in hydrogen bonding interactions [20]. Similar functional groups include carboxamides, carboxamidines, and hydrazides, each with distinct electronic and steric properties [20] .
Five-membered heterocyclic analogs, such as thiazole and isothiazole derivatives, provide additional comparative frameworks for understanding the structural significance of ring size in nitrogen-sulfur heterocycles [14]. The six-membered thiomorpholine ring generally exhibits greater conformational flexibility compared to aromatic five-membered systems, allowing for dynamic conformational changes that influence molecular recognition and binding properties [14] [25].
The conformational analysis of thiomorpholine-4-carboximidamide hydroiodide reveals complex stereochemical behavior arising from the flexibility of the six-membered heterocyclic ring system [16] [17] [22]. The thiomorpholine ring exists in multiple conformational states, with the chair conformation representing the most thermodynamically stable arrangement under standard conditions [16] [17].
Chair conformation analysis demonstrates that thiomorpholine can adopt two distinct chair forms through ring flipping, analogous to cyclohexane conformational interconversion [13] [15]. In each chair conformation, the carboximidamide substituent can occupy either axial or equatorial positions relative to the ring plane [15] [17]. The equatorial orientation is generally preferred due to reduced steric interactions with the ring framework [15] [17].
The ring flipping process in thiomorpholine occurs through a series of intermediate conformations, including boat and twist-boat forms [22] [25]. While these intermediate conformations are higher in energy than the chair forms, they represent accessible transition states that allow for dynamic conformational exchange at ambient temperatures [22] [25]. Microwave spectroscopy studies have confirmed that the chair equatorial conformer predominates in the gas phase, with minimal populations of alternative conformations [22].
The presence of the sulfur atom introduces additional conformational complexity compared to morpholine analogs [19] [22]. Sulfur's larger atomic radius and different electronic properties affect the ring puckering parameters and the energy barriers for conformational interconversion [19] [22]. The sulfur atom can also adopt different orientations of its lone electron pairs, contributing to the overall conformational landscape [23].
Stereoisomerism in thiomorpholine-4-carboximidamide hydroiodide is primarily conformational rather than configurational, as the compound lacks fixed stereocenters [13] [15]. However, the dynamic nature of ring flipping creates transient stereochemical environments that can influence molecular interactions and binding properties [13] [25]. The rate of conformational exchange is temperature-dependent, with higher temperatures favoring more rapid interconversion between conformational isomers [25].
The carboximidamide functional group itself exhibits planar geometry with restricted rotation around the carbon-nitrogen bonds due to partial double bond character [20] . This planarity constrains the orientation of the functional group relative to the thiomorpholine ring, creating additional conformational preferences [20]. The hydrogen atoms of the carboximidamide group can participate in intramolecular hydrogen bonding with the ring heteroatoms, further stabilizing specific conformational arrangements [20].
| Structural Aspect | Description | Impact on Properties |
|---|---|---|
| Ring Size | Six-membered saturated heterocycle | Determines overall molecular geometry |
| Preferred Conformation | Chair conformation (most stable) | Minimizes steric interactions |
| Ring Flexibility | Moderate flexibility with ring flipping | Affects molecular dynamics and binding |
| Nitrogen Hybridization | sp3 hybridization at nitrogen | Influences bond angles and reactivity |
| Sulfur Position | Position 1 in ring (opposite to nitrogen) | Creates distinct electronic properties versus morpholine |
| Carboximidamide Orientation | Planar geometry of carboximidamide group | Affects hydrogen bonding potential |
| Stereoisomeric Possibilities | Conformational isomers due to ring flipping | Multiple conformational states possible |
The conventional synthesis of thiomorpholine-4-carboximidamide hydroiodide follows established nucleophilic substitution methodologies that have been refined over decades of synthetic organic chemistry research [2]. The primary approach involves the reaction of thiomorpholine with cyanamide under controlled conditions to form the carboximidamide functional group, followed by treatment with hydroiodic acid to generate the hydroiodide salt.
The fundamental reaction proceeds through nucleophilic attack of the thiomorpholine nitrogen on the electrophilic carbon of cyanamide, facilitated by elevated temperatures and appropriate solvents . Ethanol serves as the preferred solvent system, providing optimal solvation for both reactants while maintaining sufficient polarity to promote the desired nucleophilic substitution. Reaction temperatures typically range from 60-80°C, with reaction times extending from 4-12 hours depending on the specific conditions employed [2].
Reaction Mechanism and Conditions
The mechanism involves initial coordination of the thiomorpholine nitrogen lone pair with the cyanamide carbon center, followed by proton transfer and subsequent rearrangement to form the carboximidamide functionality. The presence of the sulfur atom in the thiomorpholine ring enhances the nucleophilicity of the nitrogen center compared to morpholine analogs, facilitating the formation of the desired product [3].
Typical reaction conditions include:
Salt formation with hydroiodic acid occurs through straightforward acid-base chemistry, where the basic carboximidamide nitrogen accepts a proton from the hydroiodic acid, forming the stable hydroiodide salt . This salt formation significantly improves the compound's water solubility and crystallinity, facilitating purification and handling procedures.
Recent developments in sustainable synthetic methodologies have introduced environmentally benign approaches to thiomorpholine-4-carboximidamide hydroiodide synthesis [4] [5]. These green chemistry strategies focus on minimizing environmental impact through reduced solvent usage, improved atom economy, and elimination of hazardous reagents.
Solvent-Free Methodologies
Advanced solid-phase synthesis techniques have been developed that eliminate the need for organic solvents entirely [6]. These approaches utilize polymer-supported reagents and catalysts, enabling the formation of thiomorpholine derivatives under neat conditions or with minimal solvent usage. The polymer-supported synthesis strategy demonstrates superior environmental compatibility while maintaining comparable yields to traditional methods.
Ionic Liquid-Mediated Synthesis
Alternative green approaches employ ionic liquids as reaction media, providing enhanced reaction rates and selectivity [4]. These methodologies demonstrate several advantages:
Enzymatic Approaches
Biocatalytic methodologies utilizing lipase enzymes have shown promise for enantioselective synthesis of thiomorpholine derivatives . These enzymatic approaches offer:
Microwave-assisted synthesis represents a significant advancement in thiomorpholine chemistry, offering dramatic improvements in reaction efficiency and environmental sustainability [4] [8]. This technology exploits dielectric heating to achieve rapid, uniform heating throughout the reaction mixture, leading to enhanced reaction rates and improved yields.
Fundamental Principles
Microwave irradiation promotes molecular motion through dipole rotation and ionic conduction, generating heat directly within the reaction medium [4]. This volumetric heating mechanism provides several advantages over conventional heating methods:
Optimized Reaction Conditions
Systematic optimization studies have established optimal parameters for microwave-assisted synthesis of thiomorpholine derivatives [8]:
Comparative Performance Analysis
Microwave-assisted synthesis demonstrates superior performance compared to conventional heating methods [4]:
Photochemical synthesis methodologies have emerged as powerful tools for thiomorpholine construction, offering unique reactivity patterns and selectivity profiles not achievable through conventional thermal processes [9] [10] [11]. These approaches exploit light-induced radical and ionic mechanisms to achieve efficient ring formation and functionalization.
Photochemical Thiol-Ene Reactions
The most significant advancement in photochemical thiomorpholine synthesis involves the development of continuous flow photochemical thiol-ene reactions [9] [10]. This methodology employs cysteamine hydrochloride and vinyl chloride as starting materials, utilizing 9-fluorenone as a photocatalyst under ultraviolet irradiation (λ = 365 nm).
Mechanistic Considerations
The photochemical process proceeds through radical chain mechanisms initiated by photocatalyst activation [11]. The 9-fluorenone photocatalyst absorbs ultraviolet light, generating excited states that facilitate radical formation through hydrogen atom abstraction from the thiol group. The resulting thiyl radicals undergo addition to the vinyl chloride double bond, generating carbon-centered radicals that propagate the chain reaction.
Optimized Reaction Parameters
Extensive optimization studies have established optimal conditions for photochemical thiomorpholine synthesis [9] [11]:
Substrate Scope and Limitations
The photochemical methodology demonstrates broad substrate tolerance, accommodating various vinyl halides and thiol derivatives [9]. However, certain limitations exist:
Continuous flow chemistry has revolutionized thiomorpholine synthesis through enhanced process control, improved safety, and superior scalability [12] [13]. Flow chemistry systems provide precise control over reaction parameters, enabling reproducible synthesis of high-quality products.
Continuous Flow Reactor Design
Modern flow chemistry systems for thiomorpholine synthesis incorporate specialized microreactor designs that optimize heat and mass transfer [12]. These systems typically feature:
Process Intensification Benefits
Flow chemistry offers numerous advantages over traditional batch processes [13]:
Telescoped Reaction Sequences
Advanced flow chemistry systems enable telescoped reaction sequences where multiple synthetic steps occur in connected reactor modules [9] [10]. This approach offers:
Telescoped synthesis strategies combine multiple synthetic transformations in a single, integrated process, eliminating intermediate isolation steps and improving overall efficiency [9] [10]. These approaches represent a paradigm shift toward more streamlined synthetic methodologies.
Sequential Transformation Design
Telescoped sequences for thiomorpholine-4-carboximidamide synthesis typically involve:
Process Integration Strategies
Successful telescoped synthesis requires careful optimization of:
Performance Metrics
Telescoped processes demonstrate superior performance characteristics [9]:
Industrial-scale production of thiomorpholine-4-carboximidamide hydroiodide requires sophisticated continuous flow reactor systems designed to handle large-scale synthesis while maintaining product quality and safety standards [13]. These systems must accommodate the unique requirements of thiomorpholine chemistry while providing economic viability.
Reactor Design Specifications
Industrial continuous flow reactors for thiomorpholine synthesis incorporate several critical design elements:
Heat Transfer Optimization
Efficient heat transfer is crucial for large-scale thiomorpholine synthesis due to the exothermic nature of the carboximidamide formation reaction . Industrial systems employ:
Process Monitoring and Control
Advanced process analytical technology enables real-time monitoring of critical parameters:
Industrial process optimization for thiomorpholine-4-carboximidamide hydroiodide synthesis involves systematic evaluation of multiple variables to maximize efficiency, yield, and product quality while minimizing costs and environmental impact [13].
Design of Experiments Approach
Systematic optimization employs statistical design of experiments methodologies to identify optimal process conditions. Key variables include:
Economic Considerations
Industrial process optimization must balance technical performance with economic viability:
Environmental Impact Assessment
Comprehensive environmental evaluation includes:
Industrial production of thiomorpholine-4-carboximidamide hydroiodide requires comprehensive quality control systems to ensure consistent product quality and regulatory compliance [14] [15] [16]. These systems must address the unique analytical challenges associated with thiomorpholine chemistry.
Analytical Method Development
Quality control protocols employ multiple analytical techniques to ensure product purity and identity:
In-Process Monitoring
Real-time quality control during production involves:
Regulatory Compliance
Industrial production must comply with relevant regulatory standards:
Stability and Storage Considerations
Long-term product stability requires:
The hydrochloride salt of thiomorpholine-4-carboximidamide represents the most commonly studied alternative to the hydroiodide form, offering distinct advantages in terms of cost, availability, and regulatory acceptance [17] [3] [18]. This salt form maintains the essential chemical properties while providing enhanced stability and improved handling characteristics.
Synthesis Methodology
Hydrochloride salt formation follows straightforward acid-base chemistry principles [17]:
Comparative Properties
The hydrochloride salt demonstrates several advantageous properties compared to the hydroiodide form:
Analytical Characterization
Comprehensive characterization of the hydrochloride salt includes:
Non-salt derivatives of thiomorpholine-4-carboximidamide offer opportunities for structural modification and property optimization without introducing ionic character [19] [20]. These derivatives enable systematic structure-activity relationship studies and provide access to compounds with tailored physicochemical properties.
Structural Modification Strategies
Several approaches enable the synthesis of non-salt derivatives:
N-Alkylation Modifications
Functional Group Transformations
Ring Modifications
Synthesis Protocols
N-Methylthiomorpholine-4-carboximidamide synthesis exemplifies non-salt derivative preparation:
Systematic structure modification of thiomorpholine-4-carboximidamide enables the development of derivatives with enhanced properties for specific applications [19] [20]. These modifications target various aspects of the molecular structure while maintaining the core thiomorpholine framework.
Oxidation State Modifications
Controlled oxidation of the thiomorpholine sulfur atom provides access to sulfoxide and sulfone derivatives:
Thiomorpholine-1-oxide Derivatives
Thiomorpholine-1,1-dioxide Derivatives
Carboximidamide Modifications
The carboximidamide functional group offers multiple sites for chemical modification:
N-Substituted Carboximidamides
Heterocyclic Carboximidamides
Systematic Structure-Activity Relationships
Structure modification studies reveal key relationships between molecular structure and properties:
Synthetic Accessibility
The accessibility of various derivatives depends on:
Property Optimization
Structure modification enables optimization of: